

Rhod-FF AM: A Technical Guide to Spectral Properties and Calcium Dissociation Constant

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and the calcium dissociation constant (Kd) of **Rhod-FF AM**, a low-affinity fluorescent indicator for intracellular calcium. This document serves as a critical resource for professionals in cell biology, neuroscience, and drug discovery who employ fluorescent indicators to investigate cellular calcium dynamics, particularly in environments with high calcium concentrations.

Core Quantitative Data

The following tables summarize the key spectral and binding properties of Rhod-FF.

Property	Value	Reference
Excitation Maximum (λex)	553 nm	[1]
Emission Maximum (λem)	577 nm	[1]
Dissociation Constant (Kd) for Ca ²⁺	19 μΜ	[2][3][4]
Alternate Reported Kd	320 μM (Note: This value is for Rhod-5N)	[2]



Note: The dissociation constant can be influenced by factors such as pH, temperature, and ionic strength of the cellular environment.[5]

Understanding Rhod-FF AM

Rhod-FF AM is the acetoxymethyl (AM) ester form of the Rhod-FF dye. The AM ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Rhod-FF in the cytosol.[3][6] Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high concentrations of calcium that would saturate higher-affinity indicators. This property is advantageous for studying calcium dynamics within organelles such as mitochondria, where calcium levels are significantly higher than in the cytosol.[2][5]

Experimental Protocols General Protocol for Loading Rhod-FF AM into Cultured Cells

This protocol provides a general guideline for loading **Rhod-FF AM** into adherent cells. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.

Materials:

- Rhod-FF AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional)

Stock Solution Preparation:

• Prepare a stock solution of **Rhod-FF AM** at a concentration of 2-5 mM in anhydrous DMSO.



- Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.
- (Optional) Prepare a 25 mM stock solution of probenecid. Probenecid can be used to inhibit organic anion transporters, which may extrude the dye from the cells.[7]

Loading Protocol:

- Culture cells on coverslips or in a suitable imaging dish.
- Prepare a loading solution by diluting the Rhod-FF AM stock solution in HBSS to a final concentration of 1-5 μM.
- To aid in the dispersion of the AM ester in the aqueous loading buffer, it is recommended to first mix the Rhod-FF AM stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting it in the buffer.[5]
- Remove the culture medium from the cells and wash once with HBSS.
- Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically.[5]
- After loading, wash the cells twice with HBSS to remove excess dye.
- Allow the cells to de-esterify the dye for at least 30 minutes at room temperature or 37°C.[4]
 This step is crucial for the complete cleavage of the AM esters and the activation of the calcium indicator.
- The cells are now ready for fluorescence imaging.

In Vitro Determination of Spectral Properties

This protocol outlines a method for determining the excitation and emission spectra of Rhod-FF in a cuvette-based fluorometer.

Materials:

Rhod-FF (salt form)

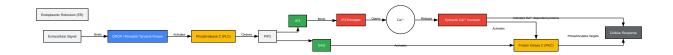


- Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 with EGTA)
- Calcium-saturating buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2 with CaCl₂)
- Fluorometer

Procedure:

- Prepare a dilute solution of Rhod-FF in the calcium-free buffer.
- To determine the excitation spectrum, set the emission wavelength to the expected maximum (e.g., 580 nm) and scan a range of excitation wavelengths (e.g., 450-570 nm).
- To determine the emission spectrum, set the excitation wavelength to the determined maximum (e.g., 550 nm) and scan a range of emission wavelengths (e.g., 560-650 nm).
- Repeat the measurements with Rhod-FF in the calcium-saturating buffer to observe the fluorescence enhancement upon calcium binding.

Visualizing Cellular Calcium Signaling and Experimental Workflow Intracellular Calcium Signaling Pathway

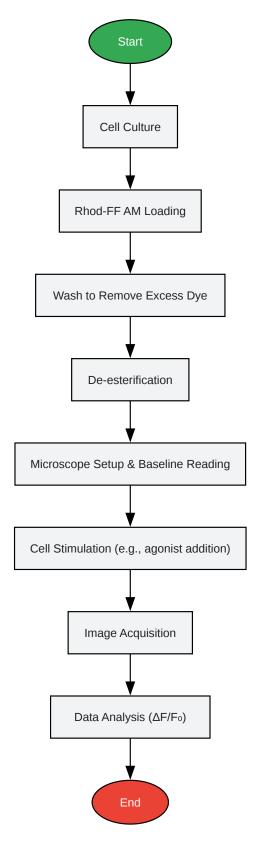


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Caption: General intracellular calcium signaling pathway.



Experimental Workflow for Calcium Imaging with Rhod- FF AM





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Caption: Workflow for a typical calcium imaging experiment.

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